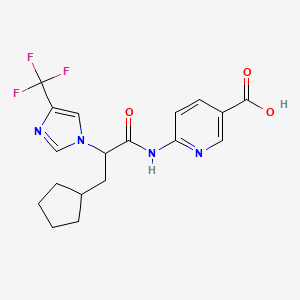

6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

Description

The compound 6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532) is a hepatoselective glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). It was designed to enhance hepatic glucose metabolism by selectively activating GK in the liver, thereby improving glucose uptake and reducing hyperglycemia while minimizing systemic hypoglycemic risks . Its hepatoselectivity is achieved through organic anion-transporting polypeptide (OATP)-mediated liver targeting, which ensures preferential distribution to hepatic tissues over pancreatic β-cells . Preclinical studies in diabetic rodent models demonstrated robust glucose-lowering efficacy without hypoglycemia or hepatic steatosis, supporting its progression to clinical trials .

Properties

Molecular Formula |

C18H19F3N4O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-[[3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26) |

InChI Key |

GKMLFBRLRVQVJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of PF-04991532 involves several steps, starting with the preparation of the key intermediate, (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically includes steps such as amide bond formation, cyclization, and purification . Industrial production methods for PF-04991532 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

PF-04991532 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of PF-04991532 .

Scientific Research Applications

Mechanism of Action

PF-04991532 exerts its effects by selectively activating glucokinase in the liver. Glucokinase is responsible for converting glucose to glucose-6-phosphate, a key step in glucose metabolism. By enhancing glucokinase activity, PF-04991532 increases glucose uptake and utilization in hepatocytes, leading to reduced blood glucose levels . The compound achieves hepatoselectivity by being a substrate for liver-specific transporters such as OATP1B1, OATP1B3, and OATP2B1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

PF-04991532 belongs to the 2-phenoxyacetamide class of GK activators. Its hepatoselectivity is attributed to the 3-cyclopentyl group and 4-(trifluoromethyl)imidazole moiety, which optimize tissue distribution and minimize pancreatic GK activation . Below is a comparison with structurally or functionally related compounds:

Key Findings

Hepatoselectivity : PF-04991532 outperforms AZD1656 and MK-0941 due to its OATP1B-mediated liver uptake, achieving a >50-fold liver-to-pancreas distribution ratio . In contrast, AZD1656 and MK-0941 exhibit broader tissue activation, increasing hypoglycemia risk .

Mechanistic Insights

- The trifluoromethyl group on the imidazole ring enhances metabolic stability and binding affinity to GK .

- The cyclopentyl moiety fine-tunes lipophilicity, improving liver-specific OATP1B transport and reducing pancreatic exposure .

- In contrast, replacing cyclopentyl with cyclohexyl (in a structural analog) disrupted hepatoselectivity and increased plasma triglycerides, highlighting the critical role of the cyclopentyl group .

Biological Activity

6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, commonly referred to as PF-04991532, is a novel compound developed primarily as a glucokinase activator . Its unique structure incorporates both a nicotinic acid moiety and a trifluoromethyl-substituted imidazole, which contribute to its biological activity and therapeutic potential, particularly in the management of type 2 diabetes.

- Molecular Formula : C18H19F3N4O3

- Molecular Weight : 396.36 g/mol

- CAS Number : 1215197-37-7

- Solubility : Soluble in DMSO (20 mg/mL)

| Property | Value |

|---|---|

| Boiling Point | 646.5 ± 55.0 °C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.55 ± 0.10 (Predicted) |

| Storage Temperature | Room Temperature |

PF-04991532 functions as a hepatoselective glucokinase activator , which means it selectively enhances glucokinase activity in the liver while minimizing effects on pancreatic glucokinase. This selectivity is crucial for reducing blood glucose levels without causing hypoglycemia, a common side effect associated with many antidiabetic agents.

Key Findings:

- Tissue Distribution : Studies have shown that PF-04991532 exhibits a liver-to-pancreas tissue distribution ratio greater than 50-fold, indicating its preferential action in hepatic tissues over pancreatic tissues .

- Efficacy in Animal Models : In preclinical studies involving diabetic animal models, PF-04991532 significantly lowered fasting and postprandial glucose levels without inducing hypoglycemia .

Metabolism and Excretion

The metabolism of PF-04991532 has been extensively studied in various species, including rats, dogs, and humans:

- Human Studies : Following administration of a single oral dose of [14C]-labeled PF-04991532, approximately 94.6% of the dose was recovered in urine and feces, indicating efficient excretion pathways . Major metabolic pathways identified included:

- Acyl glucuronidation (M1)

- Amide bond hydrolysis (M3)

- CYP3A4-mediated oxidative metabolism on the cyclopentyl ring yielding monohydroxylated isomers (M2a-d).

| Metabolite | Description | Percentage of Total Radioactivity |

|---|---|---|

| Unchanged PF-04991532 | Major circulating component | 64.4% |

| M2a-d | Monohydroxylated isomers | 28.9% |

Clinical Implications

The pharmacokinetic profile of PF-04991532 suggests it could be an effective therapeutic agent for type 2 diabetes management due to its liver-selective action and minimal risk of hypoglycemia. The favorable safety profile observed in preclinical studies supports further clinical development.

Case Studies

- Diabetic Animal Models : In studies involving db/db mice, treatment with PF-04991532 led to significant reductions in blood glucose levels compared to controls .

- Human Trials : Initial human trials indicated good tolerability and significant pharmacodynamic effects on glucose metabolism without adverse events related to hypoglycemia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology : Utilize coupling agents like HATU for amide bond formation, as demonstrated in imidazole-containing compound syntheses . Optimize solvent systems (e.g., ACN/EtOH mixtures) and reaction temperatures (RT to 60°C) to enhance stereochemical control, particularly for the cyclopentyl and trifluoromethyl groups. Monitor intermediates via TLC (e.g., CHCl3:MeOH = 8.5:1.5) and confirm purity using HPLC (≥98%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology : Employ ESI-MS for molecular weight confirmation (e.g., m/z = 396.36) and ¹H-NMR (CDCl3) to resolve stereochemical features, such as cyclopentyl proton environments (δ 1.5–2.5 ppm) and imidazole aromatic signals (δ 7.1–8.3 ppm) . Pair with reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to assess purity .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability testing in buffers (pH 1–9) at 40°C/75% RH for 4 weeks. Use LC-MS to identify degradation products, focusing on hydrolytic cleavage of the amide bond or imidazole ring oxidation. Compare with reference standards (e.g., PF-04991532) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) can predict the compound’s binding affinity to enzymatic targets like kinases or carboxylases?

- Methodology : Perform docking simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., PI3Kα or PDE4). Parameterize the trifluoromethyl group’s electrostatic contributions via DFT (B3LYP/6-31G*) and validate with experimental IC50 data from kinase inhibition assays .

Q. How can researchers resolve discrepancies in bioactivity data across in vitro vs. ex vivo models?

- Methodology : Cross-validate using orthogonal assays:

- In vitro: Measure IC50 in recombinant enzyme assays (e.g., fluorescence-based ADP-Glo™ kinase assay).

- Ex vivo: Apply tissue-specific pharmacokinetic profiling (LC-MS/MS) to account for metabolite interference (e.g., cyclopentyl-hydroxylated derivatives) .

- Analyze data variance using ANOVA with post-hoc Tukey tests .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodology : Implement Quality-by-Design (QbD) principles:

- Define critical quality attributes (CQAs): Purity (≥98%), enantiomeric excess (≥99% for S-configuration).

- Use DOE (Design of Experiments) to optimize synthesis parameters (e.g., stoichiometry of HATU, reaction time).

- Validate reproducibility across ≥3 independent batches via PCA (Principal Component Analysis) .

Q. How can researchers elucidate the role of the trifluoromethyl group in modulating membrane permeability and bioavailability?

- Methodology :

- Measure logP via shake-flask method (octanol/water) and compare with analogs lacking the CF3 group.

- Use Caco-2 cell monolayers to assess apparent permeability (Papp).

- Correlate with in vivo PK studies (Sprague-Dawley rats) to model AUC and Cmax differences .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : If bioactivity conflicts arise between enzymatic and cellular assays, evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) or assess compound aggregation using dynamic light scattering (DLS) .

- Theoretical Frameworks : Link mechanistic hypotheses to energy landscapes (e.g., free energy perturbation for binding kinetics) or metabolic pathway models (e.g., COPASI for PK/PD integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.